3-Fluorotoluene-alpha-D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorotoluene-alpha-D1 is a deuterated derivative of 3-fluorotoluene, where the hydrogen atom at the alpha position is replaced with deuterium. This compound is often used in research and industrial applications due to its unique properties and isotopic labeling, which can be beneficial in various analytical and synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorotoluene-alpha-D1 typically involves the deuteration of 3-fluorotoluene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is usually carried out under mild conditions to ensure selective deuteration at the alpha position .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Catalysts like palladium on carbon, platinum oxide, and lithium aluminum hydride are employed.
Major Products Formed
3-Fluorobenzaldehyde: Formed through the oxidation of the methyl group.
3-Fluorobenzoic Acid: Another oxidation product.
Substituted Fluorotoluenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluorotoluene-alpha-D1 is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of specialty chemicals and materials, where isotopic labeling is required for analytical purposes
Mechanism of Action
The mechanism of action of 3-Fluorotoluene-alpha-D1 is primarily related to its chemical reactivity and isotopic effects. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly significant in reactions involving bond cleavage at the deuterated position, leading to altered reaction kinetics and product distributions .
Comparison with Similar Compounds
Similar Compounds
3-Fluorotoluene: The non-deuterated analog, which exhibits similar chemical properties but lacks the isotopic labeling.
Trifluorotoluene: Contains three fluorine atoms, offering different reactivity and applications.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position, leading to different chemical behavior.
Uniqueness
3-Fluorotoluene-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various research fields, making it a valuable tool for scientists and researchers .
Properties
Molecular Formula |
C7H7F |
---|---|
Molecular Weight |
111.13 g/mol |
IUPAC Name |
1-(deuteriomethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D |
InChI Key |
BTQZKHUEUDPRST-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CC1=CC(=CC=C1)F |
Canonical SMILES |
CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.